(3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For instance, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods often involve the use of biocatalysts or microbial fermentation processes. Enzymes such as transaminases can be employed to convert precursor molecules into this compound under mild conditions, offering a sustainable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of keto acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as transaminases and dehydrogenases, participating in various biochemical reactions. The compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-2-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid, with different stereochemistry.
(3S)-3-amino-2-hydroxy-4-methylpentanoic acid: A similar compound with a different carbon chain length.
(3S)-3-amino-2-hydroxy-6-methylheptanoic acid: A similar compound with an extended carbon chain
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological molecules makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMFCWSEKVVGO-ZBHICJROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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